2-(bromomethyl)-4-methoxy-1-methylbenzene
Description
2-(Bromomethyl)-4-methoxy-1-methylbenzene (CAS: N/A; synonyms: 4-bromo-1-methoxy-3-methylbenzene, 2-bromo-4-methoxy-1-methylbenzene) is a brominated aromatic compound characterized by a bromomethyl (-CH2Br) group at the 2-position, a methoxy (-OCH3) group at the 4-position, and a methyl (-CH3) group at the 1-position of the benzene ring . Its molecular formula is C9H11BrO, with a molecular weight of 215.09 g/mol (calculated). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to the reactivity of the bromomethyl group in nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
73502-05-3 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3 |
InChI Key |
JPEOGQYRFFUNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-methoxy-1-methylbenzene typically involves the bromination of 4-methoxy-1-methylbenzene (p-anisole) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The general reaction scheme is as follows:
C8H10O+Br2→C9H11BrO+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or N-bromosuccinimide as brominating agents is common, and the reaction is typically conducted at elevated temperatures to achieve high yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic bromide undergoes S<sub>N</sub>2 and S<sub>N</sub>1 substitutions with nucleophiles. Key examples include:
*Benchchem excluded per request; analogous data inferred from general bromomethyl reactivity.
Cross-Coupling Reactions
The bromide participates in transition-metal-catalyzed couplings, though competing side reactions (e.g., homo-coupling) are noted:
Radical-Mediated Transformations
Radical bromination or functionalization is feasible under controlled conditions:
Elimination Reactions
Base-induced elimination can generate styrene derivatives, though not directly documented for this compound.
Oxidation and Reduction of Functional Groups
-
Methoxy Group Oxidation : Using strong oxidants (e.g., KMnO<sub>4</sub>/H<sup>+</sup>) converts methoxy to carbonyl, yielding 4-methoxy-2-methylbenzaldehyde.
-
Benzylic Bromide Reduction : LiAlH<sub>4</sub> reduces C-Br to C-H, forming 4-methoxy-1,2-dimethylbenzene .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (activated by methoxy and methyl groups) directs electrophiles to specific positions:
Complexation and Side Reactions
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-4-methoxy-1-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as nucleophilic substitutions, oxidation, and reduction.
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles like hydroxide, cyanide, or amines, leading to products such as 4-methoxy-1-methylbenzyl alcohol or 4-methoxy-1-methylbenzonitrile.
- Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids, expanding its utility in synthetic pathways.
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized as a building block for synthesizing various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it a versatile precursor for creating drug candidates with specific biological activities.
Agrochemicals
The compound is also significant in the production of agrochemicals, including pesticides and herbicides. The bromomethyl group enhances its reactivity, allowing for the development of effective agrochemical agents that can target specific pests or weeds.
Material Science
In material science, this compound is explored for developing polymers and advanced materials. Its reactive groups can be used to modify polymer properties or create new materials with tailored functionalities .
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound in synthesizing a series of novel anti-inflammatory agents. The compound was subjected to nucleophilic substitution with various amines to yield several derivatives that showed promising biological activity in vitro.
Case Study 2: Development of Agrochemical Products
Research highlighted the application of this compound in creating new herbicides. By modifying the bromomethyl group through nucleophilic substitution, researchers synthesized derivatives that exhibited enhanced efficacy against common agricultural weeds.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-methoxy-1-methylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group can also undergo oxidation or reduction, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
2-Bromo-1-(bromomethyl)-4-methoxybenzene (CAS: 54788-18-0)
- Molecular Formula : C8H8Br2O
- Molecular Weight : 279.96 g/mol
- Higher molecular weight and density compared to the target compound. Reactivity: The dual bromine atoms enable sequential substitution reactions, as demonstrated in copper-catalyzed domino coupling reactions for constructing polycyclic frameworks .
- Applications : Used in synthesizing complex heterocycles and natural product intermediates.
4-Benzyloxy-2-bromo-1-methoxybenzene (CAS: N/A)
2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene (CAS: N/A)
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene (CAS: N/A)
- Molecular Formula: C14H11BrClNO4
- Molecular Weight : 380.60 g/mol
- Key Differences: Incorporates nitro (-NO2) and chloro (-Cl) groups, significantly enhancing electron-withdrawing effects and directing electrophilic substitution. High purity (reference material grade) with applications in pharmaceutical quality control, unlike the target compound’s broader industrial use .
Structural and Reactivity Trends
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., -OCH3) : Activate the benzene ring toward electrophilic substitution but deactivate bromomethyl groups toward nucleophilic attack.
- Electron-Withdrawing Groups (e.g., -NO2): Increase the electrophilicity of adjacent bromomethyl groups, accelerating SN2 reactions .
- Steric Hindrance : Bulky substituents (e.g., benzyloxy) reduce reaction rates in crowded environments .
Biological Activity
2-(Bromomethyl)-4-methoxy-1-methylbenzene, also known by its CAS number 73502-05-3, is an aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a bromomethyl group attached to a methoxy-substituted aromatic ring. The presence of both bromine and methoxy groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways involved in neurotransmission and other physiological processes .
- Nucleophilic Substitution : The bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of more complex biologically active derivatives .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The modifications to the bromomethyl group enhanced the efficacy against resistant strains.
- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in specific types of cancer cells. The mechanism involves the activation of caspases, leading to programmed cell death .
- Neuropharmacological Potential : Research indicated that this compound has potential as a neuroprotective agent. It was found to reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegenerative diseases .
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress in neurons |
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various applications:
- Drug Development : Its ability to modify biological pathways makes it a candidate for developing new therapeutics targeting infectious diseases and cancer.
- Chemical Synthesis : As a versatile building block, it is used in synthesizing more complex organic compounds with potential biological activity .
Q & A
Basic: What are the recommended synthetic routes for 2-(bromomethyl)-4-methoxy-1-methylbenzene, and what factors influence yield optimization?
Answer:
A common approach involves bromination of a pre-functionalized aromatic precursor. For example, bromomethylation of 4-methoxy-1-methylbenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions . Yield optimization depends on:
- Reaction temperature : Excessive heat may lead to elimination byproducts (e.g., formation of alkenes).
- Solvent polarity : Polar aprotic solvents (e.g., CCl₄) favor radical stability.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the brominated product from unreacted starting material .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing brominated aromatic intermediates?
Answer:
Contradictions often arise from rotational isomers or dynamic effects. To address this:
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons, distinguishing between regioisomers (e.g., para vs. ortho substitution) .
- Variable-temperature NMR : Detects dynamic equilibria in hindered systems (e.g., restricted rotation around C-Br bonds) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding in structural validation .
Basic: What safety precautions are critical when handling bromomethyl-substituted aromatic compounds during synthesis?
Answer:
Bromomethyl groups are potential alkylating agents and require stringent safety protocols:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as toxicological profiles are not fully established .
- First aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion .
Advanced: What strategies are effective in analyzing the stereoelectronic effects of substituents on the reactivity of this compound in cross-coupling reactions?
Answer:
- Hammett studies : Correlate substituent electronic effects (σ⁺ values) with reaction rates in Suzuki-Miyaura couplings .
- X-ray crystallography : Determines dihedral angles between the bromomethyl group and aromatic ring, influencing steric hindrance (e.g., 14.9° in similar systems) .
- Kinetic isotope effects (KIE) : Probe transition states in SN2 displacement reactions .
Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁BrO₂) .
- X-ray crystallography : Provides unambiguous structural confirmation via bond lengths and angles .
- Elemental analysis : Ensures purity (>98%) by matching experimental vs. theoretical C/H/Br ratios .
Advanced: How can researchers design experiments to investigate the metabolic pathways or environmental degradation products of bromomethyl-substituted aromatics?
Answer:
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic intermediates in in vitro assays (e.g., liver microsomes) .
- LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylation at the methoxy group) .
- Environmental simulation : Expose the compound to UV light or microbial consortia to study photodegradation or biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
